molecular formula C17H17N3OS2 B1204805 3-amino-N-cyclopentyl-6-thiophen-2-yl-2-thieno[2,3-b]pyridinecarboxamide

3-amino-N-cyclopentyl-6-thiophen-2-yl-2-thieno[2,3-b]pyridinecarboxamide

Cat. No. B1204805
M. Wt: 343.5 g/mol
InChI Key: HTUWAYYTRCAGAL-UHFFFAOYSA-N
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Description

3-amino-N-cyclopentyl-6-thiophen-2-yl-2-thieno[2,3-b]pyridinecarboxamide is a thienopyridine.

Scientific Research Applications

Antiproliferative Activity

Compounds related to 3-amino-N-cyclopentyl-6-thiophen-2-yl-2-thieno[2,3-b]pyridinecarboxamide have demonstrated antiproliferative activity. For instance, 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines have shown activity against the phospholipase C enzyme, essential in cancer research. Modifications to the 3-amino and 2-aryl carboxamide functionalities resulted in the elimination of activity, indicating their critical role in the compound's antiproliferative properties (van Rensburg et al., 2017).

Synthesis and Molecular Structure

A new method for the synthesis of functionalized thieno[2,3-b]pyridines was developed, involving multicomponent condensation reactions. This method includes compounds like 3-amino-N-cyclopentyl-6-thiophen-2-yl-2-thieno[2,3-b]pyridinecarboxamide. Understanding the molecular structure of such compounds is crucial for exploring their potential applications in various scientific domains (Dyachenko et al., 2019).

Antimicrobial Activity

Compounds structurally similar to 3-amino-N-cyclopentyl-6-thiophen-2-yl-2-thieno[2,3-b]pyridinecarboxamide have been explored for their antimicrobial activities. Such studies contribute to the understanding of their potential use in treating microbial infections (Gad-Elkareem et al., 2011).

Antianaphylactic Activity

Research has been conducted on the synthesis of related compounds, particularly focusing on their antianaphylactic activity. This highlights the potential of these compounds in treating allergic reactions and related conditions (Wagner et al., 1993).

Spectroscopic Properties

The study of spectroscopic properties of related compounds, like 3-amino-substituted-thieno[2,3-b]pyridine derivatives, is crucial in understanding their chemical behavior under various environmental conditions. This knowledge is essential for their application in various scientific and industrial fields (Al-Ansari, 2016).

properties

Product Name

3-amino-N-cyclopentyl-6-thiophen-2-yl-2-thieno[2,3-b]pyridinecarboxamide

Molecular Formula

C17H17N3OS2

Molecular Weight

343.5 g/mol

IUPAC Name

3-amino-N-cyclopentyl-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C17H17N3OS2/c18-14-11-7-8-12(13-6-3-9-22-13)20-17(11)23-15(14)16(21)19-10-4-1-2-5-10/h3,6-10H,1-2,4-5,18H2,(H,19,21)

InChI Key

HTUWAYYTRCAGAL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CS4)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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